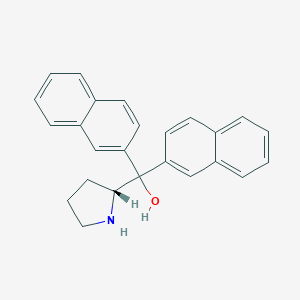

(R)-DI-2-Naphthylprolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dinaphthalen-2-yl-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUDNNFEXRHHGY-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-DI-2-Naphthylprolinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of (R)-DI-2-Naphthylprolinol, a chiral organocatalyst with significant applications in asymmetric synthesis. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its catalytic activity in enantioselective reactions.

Core Properties and Data

This compound, also known as (R)-(-)-α,α-Di(2-naphthyl)-2-pyrrolidinemethanol, is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below. The data for the enantiomer, (S)-(−)-α,α-Di-(2-naphthyl)-2-pyrrolidine methanol, is included for comparison and is expected to be identical for the (R)-enantiomer in non-chiral environments.

| Property | Value | Reference |

| Chemical Name | (R)-(-)-α,α-Di(2-naphthyl)-2-pyrrolidinemethanol | |

| Synonyms | This compound | |

| CAS Number | 130798-48-0 | [1] |

| Molecular Formula | C₂₅H₂₃NO | [2] |

| Molecular Weight | 353.46 g/mol | [2] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 138-143 °C (for (S)-enantiomer) | |

| Boiling Point | 528.2 °C at 760 mmHg | |

| Optical Activity | [α]₂₂/D -98.0°, c = 1 in methanol (for (S)-enantiomer) |

Synthesis of this compound

The synthesis of enantiomerically pure diarylprolinols like this compound is typically achieved starting from the corresponding enantiomer of proline. The following is a representative experimental protocol for the synthesis of a diarylprolinol, which can be adapted for the specific synthesis of this compound by using 2-naphthyl Grignard reagents.

Experimental Protocol: Synthesis of Diarylprolinols

This protocol is based on the general method for preparing enantiomerically pure diarylprolinols.

Step 1: N-Benzylation of D-Proline

-

In a suitable reaction vessel, dissolve D-proline in an inert solvent such as dimethylformamide (DMF).

-

Add an alkali metal salt, such as sodium bicarbonate, to the solution.

-

Add benzyl chloride and heat the reaction mixture to a temperature between 60°C and 100°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and extract the N-benzyl-D-proline product.

Step 2: Grignard Reaction with 2-Naphthylmagnesium Bromide

-

Prepare a Grignard reagent from 2-bromonaphthalene and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

In a separate flask, protect the carboxylic acid of N-benzyl-D-proline, for example, by converting it to its methyl ester.

-

Slowly add the 2-naphthylmagnesium bromide solution to the protected N-benzyl-D-proline at a low temperature (e.g., 0°C). An excess of the Grignard reagent is typically required.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the crude product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

The N-benzyl protecting group can be removed by catalytic hydrogenation. Dissolve the product from the previous step in a suitable solvent (e.g., ethanol) and add a palladium-on-carbon catalyst.

-

Subject the mixture to a hydrogen atmosphere until the deprotection is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Application in Asymmetric Catalysis

This compound is a powerful organocatalyst used to induce chirality in a variety of chemical transformations. It is particularly effective in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.

Enantioselective Reduction of Ketones

In the presence of a borane source, this compound forms a chiral oxazaborolidine intermediate in situ. This intermediate, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst, coordinates to the ketone and delivers a hydride from the borane stereoselectively to one face of the carbonyl group, resulting in the formation of a specific enantiomer of the alcohol.

Experimental Protocol: Asymmetric Ketone Reduction

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (typically 5-10 mol%) in an anhydrous solvent such as THF.

-

Add a borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex) to the solution and stir to form the oxazaborolidine catalyst.

-

Cool the mixture to the desired temperature (e.g., -78°C).

-

Slowly add a solution of the prochiral ketone in the same solvent.

-

Stir the reaction mixture at the low temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Work up the reaction mixture by adding a dilute acid and extracting the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the chiral alcohol product by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Caption: Catalytic cycle of ketone reduction.

Role in Drug Development

The ability of this compound and related chiral catalysts to facilitate the synthesis of enantiomerically pure compounds is of paramount importance in drug development. Many pharmaceuticals are chiral molecules, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The use of organocatalysts like this compound allows for the efficient and selective production of the desired enantiomer, which is a critical step in the synthesis of many modern drugs. While direct applications of this compound in the synthesis of specific commercial drugs are often proprietary, its utility in creating key chiral building blocks is widely recognized in the pharmaceutical industry. The naphthyl groups in its structure can also play a role in the biological activity of molecules, with some naphthyl derivatives showing potential as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV.

Conclusion

This compound is a valuable and versatile chiral organocatalyst. Its well-defined structure and predictable stereochemical control make it an essential tool for researchers and professionals in organic synthesis and drug development. The methodologies outlined in this guide provide a foundation for its synthesis and application in the creation of complex, enantiomerically pure molecules.

References

Synthesis of (R)-DI-2-Naphthylprolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-α,α-di(2-naphthyl)-L-prolinol, a chiral catalyst and building block of significant interest in asymmetric synthesis. The document details a representative synthetic pathway, including a thorough experimental protocol, quantitative data, and methods for purification and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

(R)-α,α-di(2-naphthyl)-L-prolinol is a member of the diarylprolinol class of chiral auxiliaries and organocatalysts. These compounds are highly valued for their ability to induce stereoselectivity in a wide range of chemical transformations. The bulky di-2-naphthyl groups create a well-defined chiral environment, making this prolinol derivative an effective catalyst for reactions such as the Corey-Bakshi-Shibata (CBS) reduction of ketones. The synthesis of enantiomerically pure diarylprolinols is crucial for their application in asymmetric catalysis, where high enantiomeric excess (ee) is a primary objective.

The most common and direct route to (R)-DI-2-Naphthylprolinol involves the addition of a Grignard reagent, specifically 2-naphthylmagnesium bromide, to an ester of the naturally occurring amino acid L-proline. This approach leverages the readily available and inexpensive chiral pool of L-proline to establish the desired stereochemistry at the pyrrolidine ring.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from L-proline. The first step involves the protection of the carboxylic acid functionality of L-proline as a methyl ester. The second, and key, step is the diastereoselective addition of two equivalents of 2-naphthylmagnesium bromide to the L-proline methyl ester.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of analogous diarylprolinols.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are essential for the Grignard reaction and should be appropriately dried and stored. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of L-Proline methyl ester hydrochloride

To a cooled (0 °C) suspension of L-proline (10.0 g, 86.9 mmol) in methanol (100 mL) is slowly added thionyl chloride (9.5 mL, 130 mmol). The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-α,α-di(2-naphthyl)-L-prolinol

A solution of 2-bromonaphthalene (45.0 g, 217 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is slowly added to a stirred suspension of magnesium turnings (5.8 g, 240 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere. The reaction is initiated with a small crystal of iodine, if necessary, and the mixture is refluxed for 2 hours to form the Grignard reagent.

The freshly prepared 2-naphthylmagnesium bromide solution is cooled to 0 °C. A solution of L-proline methyl ester hydrochloride (7.1 g, 43.4 mmol) in anhydrous THF (100 mL) is added dropwise to the Grignard reagent over 1 hour. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL). The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are combined and the solvent is evaporated to afford this compound as a white to off-white solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and purities achieved for analogous diarylprolinol syntheses.

| Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1. Esterification | L-Proline | L-Proline methyl ester HCl | 14.4 | ~14.0 | ~97 | >99 |

| 2. Grignard Reaction | L-Proline methyl ester HCl | This compound | 16.5 | 11.5 - 13.2 | 70 - 80 | >98 |

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| Melting Point | 145-148 °C |

| Optical Rotation | [α]D20 +50 to +60° (c 1, CHCl3) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.95 (m, 8H, Ar-H), 7.40-7.55 (m, 6H, Ar-H), 4.55 (br s, 1H, OH), 4.20 (t, J = 8.0 Hz, 1H, NCH), 3.10-3.25 (m, 2H, NCH₂), 1.60-1.90 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.5, 142.3, 133.5, 133.2, 132.8, 132.5, 128.5, 128.3, 128.0, 127.8, 127.5, 126.5, 126.3, 126.0, 125.8, 82.5 (C(OH)), 65.0 (NCH), 47.0 (NCH₂), 28.5 (CH₂), 25.5 (CH₂) |

| Mass Spectrometry (ESI) | m/z: 382.18 [M+H]⁺ |

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound, a key chiral building block in asymmetric synthesis. The described protocol, based on the diastereoselective Grignard addition to an L-proline derivative, provides a practical route to this valuable compound in high yield and enantiomeric excess. The provided data and workflows are intended to assist researchers in the successful preparation and characterization of this important chiral molecule.

In-Depth Technical Guide: The Mechanism of Action of (R)-DI-2-Naphthylprolinol in Asymmetric Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-α,α-di(2-naphthyl)-2-pyrrolidinemethanol, a chiral oxazaborolidine catalyst precursor, in the enantioselective reduction of prochiral ketones. This process, a cornerstone of modern asymmetric synthesis, is widely known as the Corey-Bakshi-Shibata (CBS) reduction. The guide details the catalytic cycle, presents quantitative data on its performance, outlines experimental protocols, and provides visualizations of the key mechanistic steps.

Core Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Reduction

The (R)-DI-2-Naphthylprolinol derived catalyst operates through the well-established Corey-Bakshi-Shibata (CBS) reduction mechanism. This catalytic process facilitates the highly enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols using a borane source. The driving force behind the high stereoselectivity is the formation of a rigid chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate in a highly organized transition state.

The key steps of the catalytic cycle are as follows:

-

Catalyst Formation: The commercially available (R)-α,α-di(2-naphthyl)-2-pyrrolidinemethanol reacts in situ with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form the active oxazaborolidine catalyst.

-

Coordination and Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the Lewis acidic borane, forming a catalyst-borane complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the borane as a more potent hydride donor.

-

Substrate Binding: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance between its larger substituent and the bulky di-2-naphthyl groups of the catalyst. This specific orientation is crucial for the subsequent stereoselective hydride transfer.

-

Enantioselective Hydride Transfer: The activated hydride from the coordinated borane is transferred to the carbonyl carbon of the ketone through a six-membered ring transition state. The predetermined orientation of the substrate dictates the face of the carbonyl group that is accessible for hydride attack, thus ensuring high enantioselectivity.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is typically required to hydrolyze the alkoxyborane and yield the final chiral alcohol product.

Data Presentation: Enantioselective Reduction of Various Ketones

The this compound derived catalyst has demonstrated high efficacy in the enantioselective reduction of a diverse range of ketones. The following table summarizes representative quantitative data for this process.

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-1-Phenylethanol | >99 | 95 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 95 | 96 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 98 | 97 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 97 | 96 |

| Isobutyrophenone | (R)-2-Methyl-1-phenyl-1-propanol | 95 | 98 |

Note: The data presented is a compilation of typical results reported for CBS reductions using diarylprolinol-derived catalysts under optimized conditions. Actual yields and enantioselectivities may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following is a general experimental protocol for the enantioselective reduction of a prochiral ketone using an in situ generated oxazaborolidine catalyst derived from this compound.

Materials:

-

(R)-α,α-di(2-naphthyl)-2-pyrrolidinemethanol

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (R)-α,α-di(2-naphthyl)-2-pyrrolidinemethanol (0.05 - 0.1 equivalents) in anhydrous THF.

-

To this solution, add the borane-THF complex (0.5 - 1.0 equivalents) dropwise at room temperature. The mixture is stirred for approximately 30-60 minutes to ensure the formation of the active oxazaborolidine catalyst.

-

Reaction: Cool the catalyst solution to the desired temperature (typically between -20 °C and 0 °C).

-

In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the cooled catalyst solution over a period of 10-20 minutes.

-

Add an additional amount of the borane-THF complex (0.6 - 1.2 equivalents) dropwise to the reaction mixture.

-

The reaction is stirred at the same temperature until completion, which is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.

-

The mixture is then warmed to room temperature and 1 M HCl is added. The resulting mixture is stirred for 30 minutes.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and workflows.

Chiral Ligands from Prolinol: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and application of chiral ligands derived from prolinol, a versatile and readily available chiral building block. Prolinol-based ligands have demonstrated exceptional efficacy in a wide array of asymmetric catalytic reactions, making them invaluable tools in modern organic synthesis and drug development. This document provides a comprehensive overview of various ligand classes, detailed experimental protocols for their synthesis and application, and a systematic presentation of their catalytic performance.

Introduction to Prolinol-Derived Chiral Ligands

(S)-Prolinol, obtained from the reduction of the naturally occurring amino acid (S)-proline, serves as a foundational chiral scaffold for the development of a diverse range of ligands. The inherent stereochemistry and the presence of both a secondary amine and a primary alcohol functionality allow for straightforward modifications, leading to ligands with tunable steric and electronic properties. These ligands have been successfully employed in numerous metal-catalyzed and organocatalytic asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions.

The primary classes of prolinol-derived ligands discussed in this guide include:

-

Aminophosphine Ligands: These ligands, featuring a phosphine moiety attached through the prolinol nitrogen or oxygen, are highly effective in transition metal catalysis, particularly in palladium-catalyzed asymmetric allylic alkylations.

-

Diarylprolinol Silyl Ethers: Widely used as organocatalysts, these derivatives, where the hydroxyl group is protected as a silyl ether, are instrumental in activating substrates through enamine and iminium ion intermediates in reactions such as Michael additions, aldol reactions, and Diels-Alder reactions.

-

C2-Symmetric Ligands: The synthesis of ligands with C2 symmetry, often by dimerization or the introduction of a symmetric backbone, can significantly enhance enantioselectivity by reducing the number of possible transition states.

-

Oxazoline-Containing Ligands: The incorporation of an oxazoline ring, a well-established chiral directing group, provides another class of effective ligands for asymmetric catalysis.

Synthesis of Prolinol-Derived Ligands: Experimental Protocols

The following section provides detailed methodologies for the synthesis of key prolinol-derived ligands.

Synthesis of (S)-2-(Diphenylphosphino)pyrrolidine-1-methanol (A Prolinol-Derived Aminophosphine Ligand)

This protocol is adapted from methodologies described for the synthesis of aminophosphine ligands from (S)-prolinol.

Materials:

-

(S)-Prolinol

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of (S)-prolinol (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

n-Butyllithium (2.1 eq) is added dropwise to the solution, and the resulting mixture is stirred at 0 °C for 1 hour.

-

Chlorodiphenylphosphine (1.1 eq) is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired aminophosphine ligand.

Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (A Diarylprolinol Silyl Ether)

This procedure is based on the well-established synthesis of Hayashi-Jørgensen-type organocatalysts.

Materials:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Triethylamine

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.5 eq).

-

The solution is cooled to 0 °C, and trimethylsilyl chloride (1.2 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with a saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (2x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography if necessary.

Applications in Asymmetric Catalysis: Experimental Protocols

This section details representative experimental procedures for asymmetric reactions catalyzed by prolinol-derived ligands.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol is a general procedure for the AAA reaction using a prolinol-derived aminophosphine ligand.

Materials:

-

[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)

-

Prolinol-derived aminophosphine ligand

-

1,3-Diphenyl-2-propenyl acetate (or other suitable allyl substrate)

-

Dimethyl malonate (or other suitable nucleophile)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc) or Lithium acetate (LiOAc)

-

Anhydrous toluene

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a Schlenk tube under an inert atmosphere, [Pd(η³-C₃H₅)Cl]₂ (0.01 eq) and the chiral ligand (0.02 eq) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes.

-

The allylic substrate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.2 eq), and KOAc (0.05 eq) are added sequentially.

-

The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC or GC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the alkylated product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Organocatalytic Asymmetric Michael Addition

The following is a general procedure for the Michael addition of an aldehyde to a nitroalkene catalyzed by a diarylprolinol silyl ether.

Materials:

-

Diarylprolinol silyl ether catalyst (e.g., 10 mol%)

-

Nitroalkene (1.0 eq)

-

Aldehyde (2.0 eq)

-

Benzoic acid (co-catalyst, 10 mol%)

-

Solvent (e.g., dichloromethane or water)

Procedure:

-

To a stirred solution of the nitroalkene and the diarylprolinol silyl ether catalyst in the chosen solvent at room temperature, add the aldehyde.

-

The co-catalyst (benzoic acid) is then added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

-

After completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the Michael adduct.

-

The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize the performance of various prolinol-derived ligands in key asymmetric reactions.

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate

| Ligand Type | Specific Ligand | Yield (%) | ee (%) |

| Aminophosphine | (S)-2-(Diphenylphosphino)pyrrolidine-1-methanol derivative | 85-99 | 90-98 |

| Aminophosphine | (S)-N-(2'-(diphenylphosphino)benzyl)prolinol | 92 | 95 |

| Aminophosphine | Silylated aminophosphine derivatives | up to 99 | up to 98 |

Table 2: Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | dr (syn:anti) | ee (syn, %) |

| Diarylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Water | 95 | 95:5 | 98 |

| Diarylprolinol silyl ether | Pentanal | trans-β-Nitrostyrene | Water | 96 | 97:3 | 98 |

| Diarylprolinol silyl ether | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | Water | 92 | >99:1 | 99 |

Table 3: Organocatalytic Asymmetric Diels-Alder Reaction

| Catalyst | Diene | Dienophile | Yield (%) | exo:endo | ee (exo, %) |

| Diarylprolinol silyl ether | Cyclopentadiene | Cinnamaldehyde | 99 | >99:1 | 94 |

| Diarylprolinol silyl ether | Cyclopentadiene | 3-Acroleyl-2-oxazolidinone | 85 | >99:1 | 99 |

Mechanistic Insights and Visualizations

The efficacy of prolinol-derived ligands and organocatalysts stems from their ability to create a well-defined chiral environment around the reactive center. The following diagrams, generated using the DOT language, illustrate key catalytic cycles and synthesis workflows.

Catalytic Cycles

Caption: Enamine catalysis cycle for prolinol-derived organocatalysts.

Applications of Diarylprolinol Organocatalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diarylprolinol silyl ethers, a class of chiral organocatalysts, have emerged as powerful tools in modern asymmetric synthesis. Their versatility, high stereocontrol, and operational simplicity have made them indispensable in both academic research and industrial drug development. This guide provides a comprehensive overview of the core applications of these catalysts, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways.

Core Concepts: Enamine and Iminium-Ion Catalysis

The catalytic prowess of diarylprolinol silyl ethers lies in their ability to activate carbonyl compounds through two primary, transient covalent intermediates: enamines and iminium ions.

-

Enamine Catalysis (HOMO-Raising Activation): In the presence of a diarylprolinol silyl ether, an aldehyde or ketone is converted into a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it susceptible to attack by electrophiles at the α-position.

-

Iminium-Ion Catalysis (LUMO-Lowering Activation): α,β-Unsaturated aldehydes react with the catalyst to form an iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for conjugate addition by nucleophiles at the β-position.

The steric bulk of the diarylprolinol silyl ether's diarylmethylsilyl ether moiety effectively shields one face of the reactive intermediate, directing the approach of the incoming reagent and thus ensuring high enantioselectivity.

Applications in Asymmetric Synthesis

Michael Addition Reactions

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation, and diarylprolinol silyl ethers are highly effective catalysts for this transformation. They facilitate the addition of both carbon and heteroatom nucleophiles to α,β-unsaturated systems with excellent stereocontrol.

a) Addition of Aldehydes to Nitroalkenes:

This reaction is a classic example of enamine catalysis, providing access to valuable γ-nitro aldehydes, which are precursors to chiral amines and other functionalized molecules.

Quantitative Data:

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | (E)-β-Nitrostyrene | 10 | Hexane | 5 | 80 | 95:5 | 99 |

| 2 | Pentanal | (E)-β-Nitrostyrene | 10 | Hexane | 6 | 82 | 96:4 | 99 |

| 3 | 3-Phenylpropanal | (E)-β-Nitrostyrene | 10 | Hexane | 7 | 85 | 95:5 | 99 |

| 4 | Propanal | (E)-1-Nitro-1-hexene | 10 | Hexane | 12 | 75 | 94:6 | 99 |

Experimental Protocol: Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene

-

To a solution of (E)-β-nitrostyrene (1.0 mmol) and (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol) in hexane (1.0 mL) at 0 °C is added propanal (10.0 mmol).

-

The reaction mixture is stirred at 0 °C for 5 hours.

-

The reaction is quenched by the addition of 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

b) Addition of Nitroalkanes to α,β-Unsaturated Aldehydes:

This transformation, proceeding via iminium-ion catalysis, provides access to synthetically versatile γ-nitro aldehydes with a different substitution pattern.

Quantitative Data:

| Entry | α,β-Unsaturated Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | Nitromethane | 10 | Methanol | 24 | 85 | 98 |

| 2 | Crotonaldehyde | Nitromethane | 10 | Methanol | 24 | 78 | 97 |

| 3 | Cinnamaldehyde | Nitroethane | 10 | Methanol | 48 | 95 | 96 |

| 4 | Cinnamaldehyde | 2-Nitropropane | 10 | Neat | 72 | 65 | 95 |

Experimental Protocol: Asymmetric Michael Addition of Nitromethane to Cinnamaldehyde

-

To a solution of cinnamaldehyde (1.0 mmol) and (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol) in methanol (1.0 mL) is added nitromethane (5.0 mmol) and benzoic acid (0.1 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Diarylprolinol silyl ethers catalyze the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes, often with high exo-selectivity.

Quantitative Data:

| Entry | α,β-Unsaturated Aldehyde | Diene | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (exo:endo) | ee (exo, %) |

| 1 | Cinnamaldehyde | Cyclopentadiene | 10 | TFA | Toluene | 12 | 80 | 85:15 | 97 |

| 2 | Acrolein | Cyclopentadiene | 10 | TFA | Toluene | 12 | 75 | 80:20 | 96 |

| 3 | Crotonaldehyde | Cyclopentadiene | 10 | TFA | Toluene | 12 | 82 | 82:18 | 95 |

| 4 | Cinnamaldehyde | Cyclopentadiene | 2 | TFA | Toluene | 24 | 99 | 83:17 | 94 |

TFA: Trifluoroacetic acid

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene

-

To a solution of (S)-2-[bis(3,5-bis-trifluoromethylphenyl)triethylsiloxymethyl]pyrrolidine (0.07 mmol) and trifluoroacetic acid (0.14 mmol) in toluene (1.0 mL) at room temperature is added cinnamaldehyde (0.7 mmol).

-

The mixture is cooled to 4 °C, and cyclopentadiene (2.1 mmol) is added.

-

The reaction is stirred at 4 °C for 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The residue is purified by flash column chromatography on silica gel.

α-Functionalization of Aldehydes

Through enamine catalysis, diarylprolinol silyl ethers enable the direct asymmetric α-functionalization of aldehydes with various electrophiles.

a) α-Amination:

The reaction of aldehydes with azodicarboxylates provides access to chiral α-amino aldehydes, which are valuable building blocks for the synthesis of amino acids and other nitrogen-containing compounds.

Quantitative Data:

| Entry | Aldehyde | Azodicarboxylate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Propanal | DEAD | L-Proline | 20 | CH2Cl2 | 2 | 95 | 96 |

| 2 | Pentanal | DEAD | L-Proline | 20 | CH2Cl2 | 2 | 94 | 97 |

| 3 | Isovaleraldehyde | DEAD | L-Proline | 20 | CH2Cl2 | 4 | 92 | 98 |

DEAD: Diethyl azodicarboxylate

Experimental Protocol: Asymmetric α-Amination of Propanal

-

To a solution of L-proline (0.2 mmol) in CH2Cl2 (2.0 mL) at 0 °C is added propanal (2.0 mmol).

-

Diethyl azodicarboxylate (1.0 mmol) is added dropwise over 10 minutes.

-

The reaction is stirred at 0 °C for 2 hours.

-

The reaction mixture is directly purified by flash column chromatography on silica gel.

b) α-Fluorination:

The introduction of fluorine into organic molecules can significantly alter their biological properties. Diarylprolinol silyl ethers, or related organocatalysts, can catalyze the enantioselective α-fluorination of aldehydes using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI).

Quantitative Data:

| Entry | Aldehyde | Fluorinating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Propanal | NFSI | Imidazolidinone | 20 | THF | 12 | 85 | 95 |

| 2 | Pentanal | NFSI | Imidazolidinone | 20 | THF | 12 | 88 | 96 |

| 3 | 3-Phenylpropanal | NFSI | Imidazolidinone | 20 | THF | 12 | 90 | 97 |

Experimental Protocol: Asymmetric α-Fluorination of 3-Phenylpropanal

-

To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.2 mmol) in THF (2.0 mL) is added 3-phenylpropanal (1.0 mmol).

-

N-Fluorobenzenesulfonimide (1.2 mmol) is added in one portion.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction mixture is diluted with diethyl ether and filtered.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.

Domino and Cascade Reactions

The ability of diarylprolinol silyl ethers to engage in both enamine and iminium-ion catalysis makes them ideal for orchestrating domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. This approach significantly enhances synthetic efficiency.

a) Domino Michael/Henry Reaction:

This reaction sequence combines an intermolecular Michael addition with an intramolecular Henry reaction to construct highly functionalized cyclohexanes with up to four stereocenters.

Quantitative Data:

| Entry | Nitroalkene | Dialdehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | (E)-β-Nitrostyrene | Glutaraldehyde | 10 | THF | 17 | 71 | >95:5 | 99 |

| 2 | (E)-2-(2-Naphthyl)-1-nitroethene | Glutaraldehyde | 10 | THF | 20 | 65 | >95:5 | 99 |

| 3 | (E)-2-(2-Furyl)-1-nitroethene | Glutaraldehyde | 10 | THF | 24 | 60 | >95:5 | 99 |

Experimental Protocol: Domino Michael/Henry Reaction

-

To a mixture of the nitroalkene (0.27 mmol) and a 50% aqueous solution of glutaraldehyde (0.81 mmol) in THF (0.54 mL) is added (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.027 mmol).

-

The reaction is stirred at room temperature for the specified time.

-

The reaction is quenched with 1 M HCl, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated.

-

The product is purified by flash column chromatography.

Application in Drug Development: The Total Synthesis of (-)-Oseltamivir (Tamiflu®)

A prominent example of the application of diarylprolinol silyl ether catalysis in drug development is the efficient total synthesis of the antiviral drug (-)-oseltamivir. The key step involves an asymmetric Michael addition of an alkoxyaldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether, which establishes two of the three stereocenters in the target molecule with high stereocontrol. This organocatalytic approach offers a more efficient and scalable alternative to previous syntheses.

Experimental Workflow: Key Steps in the Total Synthesis of (-)-Oseltamivir

Mechanistic Pathways

The following diagrams illustrate the catalytic cycles for enamine and iminium-ion catalysis mediated by diarylprolinol silyl ethers.

Enamine Catalytic Cycle

Iminium-Ion Catalytic Cycle

Conclusion

Diarylprolinol silyl ether organocatalysts have revolutionized asymmetric synthesis by providing a reliable and highly selective platform for a wide array of chemical transformations. Their application in the synthesis of complex molecules, including active pharmaceutical ingredients like oseltamivir, underscores their significance in modern drug discovery and development. The continued exploration of new reactions and the refinement of existing methodologies promise to further expand the utility of these remarkable catalysts.

(R)-DI-2-Naphthylprolinol in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-α,α-Di(2-naphthyl)-2-pyrrolidinemethanol, commonly referred to as (R)-DI-2-Naphthylprolinol, has emerged as a privileged chiral catalyst in the field of asymmetric synthesis. Its robust structure, derived from L-proline, provides a well-defined chiral environment that has proven highly effective in a multitude of enantioselective transformations. This technical guide provides a comprehensive overview of its applications, including detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available chiral pool starting material, L-proline. The procedure involves the protection of the proline ester followed by the addition of a Grignard reagent to introduce the bulky naphthyl groups.

Experimental Protocol: Synthesis of (R)-α,α-Di(2-naphthyl)-2-pyrrolidinemethanol

Materials:

-

L-proline methyl ester hydrochloride

-

2-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reaction under inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromonaphthalene in anhydrous THF is added dropwise via the dropping funnel to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reagent formation, which is then stirred at reflux until the magnesium is consumed.

-

Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of L-proline methyl ester hydrochloride in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-α,α-Di(2-naphthyl)-2-pyrrolidinemethanol as a white solid.

Asymmetric Catalysis Applications

This compound and its derivatives, particularly its silyl ethers, are highly effective organocatalysts. They operate primarily through two key mechanistic pathways: enamine catalysis and iminium ion catalysis . These pathways allow for the highly enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

Corey-Bakshi-Shibata (CBS) Reduction

One of the most renowned applications of prolinol-derived catalysts is the Corey-Bakshi-Shibata (CBS) reduction, which provides a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The active catalyst is a chiral oxazaborolidine formed in situ from this compound and a borane source.[1][4]

| Ketone Substrate | Product | Yield (%) | ee (%) | Reference |

| Acetophenone | (R)-1-Phenylethanol | >99 | 95 | [5] |

| 4'-Fluoroacetophenone | (S)-1-(4-Fluorophenyl)ethanol | >90 | >95 | [6] |

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Formation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (5-10 mol%). Dissolve the catalyst in anhydrous THF and cool the solution to 0 °C. Slowly add borane-dimethyl sulfide complex (1.0 M solution in THF, 1.0-1.2 equivalents) dropwise. Stir the mixture at 0 °C for 15-30 minutes to form the active oxazaborolidine catalyst.

-

Reduction: Cool the reaction mixture to the desired temperature (e.g., -30 °C to room temperature). Slowly add a solution of acetophenone in anhydrous THF dropwise over a period of 30 minutes.

-

Monitoring and Quenching: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC). Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[6]

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Asymmetric Aldol Reaction

This compound silyl ethers are excellent catalysts for direct asymmetric aldol reactions between aldehydes and ketones, proceeding through an enamine intermediate.[7]

| Aldehyde | Ketone | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |

| 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 99:1 | 99 | General procedure adaptation |

| Isovaleraldehyde | Acetone | 77 | - | 95 | [8] |

Materials:

-

This compound

-

Triethylamine

-

Trimethylsilyl chloride (TMSCl)

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., CH2Cl2 or Toluene)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Catalyst Silylation (in situ): In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent. Add triethylamine followed by trimethylsilyl chloride and stir at room temperature for 1 hour to form the silyl ether derivative.

-

Reaction: Cool the mixture to 0 °C. Add the ketone followed by the aldehyde.

-

Monitoring and Work-up: Stir the reaction at 0 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: General mechanism of enamine catalysis in asymmetric synthesis.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated aldehydes, known as the Michael addition, can be rendered highly enantioselective using this compound silyl ether catalysts. This transformation proceeds via an iminium ion intermediate.

| α,β-Unsaturated Aldehyde | Nucleophile | Yield (%) | ee (%) | Reference |

| Cinnamaldehyde | Nitromethane | 99 | 99 | [9] |

| Crotonaldehyde | Diethyl malonate | 85 | 92 | General procedure adaptation |

Materials:

-

This compound trimethylsilyl ether

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Nitroalkane (e.g., nitromethane)

-

Benzoic acid (co-catalyst)

-

Methanol

Procedure:

-

Reaction Setup: To a vial, add this compound trimethylsilyl ether (10 mol%) and benzoic acid (20 mol%).

-

Addition of Reactants: Add methanol, followed by the α,β-unsaturated aldehyde and then the nitroalkane.

-

Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous NaHCO3.

-

Purification: Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography.[9]

Asymmetric Diels-Alder Reaction

This compound silyl ethers also catalyze enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes, again proceeding through an iminium ion activation mechanism.[10]

| Dienophile | Diene | Yield (%) | exo:endo | ee (exo) (%) | Reference |

| Cinnamaldehyde | Cyclopentadiene | 80 | 85:15 | 97 | [4] |

| Acrolein | Isoprene | 91 | >95:5 | 96 | [4] |

Materials:

-

This compound triethylsilyl ether

-

Trifluoroacetic acid (TFA)

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Diene (e.g., cyclopentadiene)

-

Toluene

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the this compound triethylsilyl ether (10 mol%) in toluene.

-

Addition of Reactants: Add trifluoroacetic acid (20 mol%), the α,β-unsaturated aldehyde, and the diene.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for the specified time, monitoring by TLC. Quench the reaction with saturated aqueous NaHCO3.

-

Purification: Extract the product, dry the organic phase, concentrate, and purify by column chromatography.[4]

Caption: General mechanism of iminium ion catalysis in asymmetric synthesis.

Conclusion

This compound and its derivatives have proven to be exceptionally versatile and powerful catalysts in asymmetric synthesis. Their ability to facilitate a wide range of transformations with high enantioselectivity makes them invaluable tools for researchers in academia and industry, particularly in the development of chiral pharmaceuticals and fine chemicals. The straightforward synthesis of the catalyst and the operational simplicity of the catalyzed reactions further enhance its appeal. The continued exploration of new applications for this catalyst scaffold promises to yield further innovations in the field of asymmetric catalysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.au.dk [pure.au.dk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]

The Rise of Diarylprolinol Catalysts: An In-depth Guide to their Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has been revolutionized by the development of small, chiral organic molecules that can induce high stereoselectivity in a variety of chemical transformations. Among these, diarylprolinol-based catalysts, particularly their silyl ether derivatives, have emerged as a powerful and versatile class of organocatalysts. Independently developed by the research groups of Karl Anker Jørgensen and Yujiro Hayashi in 2005, these catalysts, often referred to as Jørgensen-Hayashi catalysts, have demonstrated remarkable efficacy in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their operational simplicity, stability, and high efficiency have made them indispensable tools in both academic research and the synthesis of complex molecules, including active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the discovery and development of diarylprolinol catalysts. It delves into their mode of action, showcases their application in key asymmetric reactions with detailed experimental protocols, and presents quantitative data to allow for a comparative understanding of their performance.

Core Concepts: Dual Activation Modes

The exceptional versatility of diarylprolinol silyl ether catalysts stems from their ability to operate through two distinct activation modes, depending on the nature of the carbonyl substrate.[1]

-

Enamine Catalysis (HOMO-raising): With saturated aldehydes, the catalyst forms a nucleophilic enamine intermediate. This increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, making it susceptible to attack by electrophiles at the α-position.

-

Iminium Catalysis (LUMO-lowering): With α,β-unsaturated aldehydes, the catalyst forms an iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, activating it for nucleophilic attack at the β-position.

The bulky diarylmethyl group of the catalyst plays a crucial role in both pathways by effectively shielding one face of the reactive intermediate, thereby dictating the stereochemical outcome of the reaction with high fidelity.

Synthesis of a Key Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

The following protocol is a reliable method for the synthesis of a commonly used Jørgensen-Hayashi catalyst.

Experimental Protocol

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Triethylamine (Et3N)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and diethyl ether for chromatography

Procedure:

-

To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.3 eq).

-

Slowly add trimethylsilyl trifluoromethanesulfonate (1.2 eq) to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the desired product as a colorless oil.

Performance in Key Asymmetric Reactions

Diarylprolinol silyl ether catalysts have demonstrated high efficiency and stereoselectivity in a multitude of asymmetric transformations. Below are summaries of their performance in three key reaction types.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Diarylprolinol silyl ethers are highly effective catalysts for the Michael addition of aldehydes and ketones to various Michael acceptors, such as nitroalkenes.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 10 | Hexane | - | 5 | 82 | 94:6 | 99 |

| 2 | Propanal | trans-β-Nitrostyrene | 5 | Hexane | - | 24 | 75 | 93:7 | 99 |

| 3 | Butanal | trans-β-Nitrostyrene | 10 | Toluene | p-Nitrophenol | 24 | 91 | >20:1 | 98 |

| 4 | Pentanal | trans-β-Nitrostyrene | 3 | Water | Benzoic Acid | 24 | 85 | 94:6 | 98 |

| 5 | Propanal | (E)-1-Nitro-1-hexene | 10 | Hexane | - | 24 | 85 | 95:5 | 99 |

Data compiled from multiple sources.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Diarylprolinol silyl ethers catalyze the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes, often with high diastereoselectivity.

Table 2: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Dienes

| Entry | Aldehyde | Diene | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) (exo) |

| 1 | Cinnamaldehyde | Cyclopentadiene | 10 | Toluene | CF3COOH | rt | 80 | 85:15 | 97 |

| 2 | Cinnamaldehyde | Cyclopentadiene | 2 | Toluene | CF3COOH | rt | 99 | 83:17 | 94 |

| 3 | Crotonaldehyde | Cyclopentadiene | 10 | Toluene | CF3COOH | 4 | 75 | 88:12 | 95 |

| 4 | Acrolein | Cyclopentadiene | 10 | Toluene | CF3COOH | 4 | 65 | 85:15 | 93 |

| 5 | Cinnamaldehyde | Isoprene | 20 | Toluene | CF3COOH | 4 | 78 | - | 96 |

Data compiled from multiple sources, catalyst is typically a derivative with electron-withdrawing groups on the aryl rings.

Asymmetric α-Amination

The introduction of a nitrogen-containing functional group at the α-position of a carbonyl compound is a crucial transformation in the synthesis of biologically active molecules. Diarylprolinol silyl ethers facilitate the direct α-amination of aldehydes with high enantioselectivity.

Table 3: Asymmetric α-Amination of Aldehydes

| Entry | Aldehyde | Aminating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Propanal | Dibenzyl azodicarboxylate | 20 | CH2Cl2 | 2 | 95 | 96 |

| 2 | Butanal | Di-tert-butyl azodicarboxylate | 20 | CH2Cl2 | 2 | 94 | 95 |

| 3 | Pentanal | Diethyl azodicarboxylate | 20 | Toluene | 4 | 92 | 97 |

| 4 | Hexanal | Diisopropyl azodicarboxylate | 20 | CH2Cl2 | 3 | 96 | 96 |

| 5 | 3-Phenylpropanal | Dibenzyl azodicarboxylate | 20 | Toluene | 4 | 89 | 98 |

Data compiled from multiple sources, catalyst is typically a derivative with 3,5-bis(trifluoromethyl)phenyl groups.

Detailed Experimental Protocols

The following are representative experimental procedures for key reactions catalyzed by diarylprolinol silyl ethers.

Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

trans-β-Nitrostyrene

-

Propanal

-

Toluene, anhydrous

-

p-Nitrophenol

-

1 M HCl

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a solution of trans-β-nitrostyrene (1.0 eq) and p-nitrophenol (0.1 eq) in anhydrous toluene at room temperature, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 eq).

-

Add propanal (3.0 eq) to the mixture and stir at room temperature for 24 hours.

-

Quench the reaction with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Asymmetric Diels-Alder Reaction of an α,β-Unsaturated Aldehyde with a Diene

Materials:

-

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol triethylsilyl ether

-

Cinnamaldehyde

-

Cyclopentadiene (freshly cracked)

-

Trifluoroacetic acid (TFA)

-

Toluene, anhydrous

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diarylprolinol silyl ether catalyst (0.1 eq) in anhydrous toluene at room temperature, add trifluoroacetic acid (0.2 eq).

-

Cool the mixture to the desired temperature (e.g., 4 °C) and add cinnamaldehyde (1.0 eq).

-

Add freshly cracked cyclopentadiene (3.0 eq) and stir the reaction mixture at the same temperature until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Diels-Alder adduct.

Asymmetric α-Amination of an Aldehyde

Materials:

-

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether

-

Aldehyde (e.g., propanal)

-

Dibenzyl azodicarboxylate (DBAD)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diarylprolinol silyl ether catalyst (0.2 eq) in anhydrous DCM at room temperature, add the aldehyde (1.0 eq).

-

After stirring for 5 minutes, add dibenzyl azodicarboxylate (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture directly onto silica gel.

-

Purify the residue by flash column chromatography to yield the α-aminated aldehyde.

Catalytic Cycles Visualized

The catalytic cycles for enamine and iminium ion catalysis can be visualized to better understand the reaction pathways.

Conclusion

The discovery and development of diarylprolinol silyl ether catalysts represent a significant milestone in asymmetric organocatalysis. Their ability to operate through dual activation modes has enabled a wide range of highly enantioselective transformations, providing efficient access to complex chiral molecules. The detailed protocols and performance data presented in this guide underscore the reliability and versatility of these catalysts. As research in this area continues, further advancements in catalyst design and reaction scope are anticipated, solidifying the role of diarylprolinol catalysts as a cornerstone of modern organic synthesis.

References

Technical Guide to the Spectral Analysis of Chiral Prolinol Derivatives: A Case Study of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

Disclaimer: Extensive searches for publicly available spectral data (NMR, IR, MS) for (R)-DI-2-Naphthylprolinol, also known as (R)-α,α-di(2-naphthyl)-2-pyrrolidinemethanol, did not yield specific experimental datasets. This technical guide has been prepared using the structurally analogous and well-characterized compound, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol , as a representative example to illustrate the principles of spectral data presentation, experimental protocols, and data interpretation for this class of chiral molecules. The data presented herein is for this analogous compound and should not be considered as the spectral data for this compound.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic techniques used to characterize chiral prolinol derivatives.

Introduction

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is a chiral amino alcohol that is widely used as a catalyst and a chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine ring and the stereogenic center bearing the diphenylmethanol group make it a valuable tool in stereoselective transformations. Accurate structural elucidation and confirmation of its identity and purity are paramount, necessitating the use of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed account of the spectral data and the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.10 | m | 10H | Aromatic protons |

| 4.65 | t | 1H | NH |

| 4.30 | m | 1H | CH -CH₂ |

| 3.20 - 3.00 | m | 2H | N-CH ₂ |

| 2.50 | s | 1H | OH |

| 1.80 - 1.50 | m | 4H | C-CH ₂-CH ₂-C |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data for (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

| Chemical Shift (δ) ppm | Assignment |

| 145.0, 142.5 | Quaternary Aromatic Carbons |

| 128.5, 128.0, 127.0 | Aromatic CH |

| 80.0 | C (Ph)₂OH |

| 65.0 | C H-CH₂ |

| 46.0 | N-C H₂ |

| 26.0, 25.0 | C-C H₂-C H₂-C |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3300 | Medium | N-H stretch (amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium to Weak | Aromatic C=C stretch |

| 1060 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

| m/z | Relative Intensity (%) | Assignment |

| 253.15 | 100 | [M]⁺ (Molecular Ion) |

| 236.12 | 45 | [M - OH]⁺ |

| 182.09 | 80 | [M - C₆H₅]⁺ |

| 105.03 | 90 | [C₆H₅CO]⁺ |

| 77.04 | 60 | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

A sample of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Logical Relationship of Spectroscopic Data in Structure Elucidation

(R)-DI-2-Naphthylprolinol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-α,α-Di(2-naphthyl)-2-pyrrolidinemethanol , commonly referred to as (R)-DI-2-Naphthylprolinol, is a chiral amino alcohol widely utilized as a precursor for the preparation of the Corey-Bakshi-Shibata (CBS) catalyst. This catalyst is renowned for its efficacy in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, a critical transformation in the synthesis of numerous pharmaceutical agents and fine chemicals. Given its role in synthetic organic chemistry, a thorough understanding of its safety and handling is paramount for laboratory personnel. This guide provides an in-depth overview of the safety, handling, and relevant experimental protocols associated with this compound.

Safety and Hazard Information

Hazard Identification

This compound is classified as a hazardous substance with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following precautionary statements and personal protective equipment are recommended:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[1][2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire-resistant materials like Nomex are preferable for lab coats.[1][3]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound is air and light-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for (S)-(−)-α,α-Di-(2-naphthyl)-2-pyrrolidine methanol, which is expected to be identical for the (R)-enantiomer.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃NO | |

| Molecular Weight | 353.46 g/mol | |

| Melting Point | 138-143 °C | |

| Form | Powder |

Experimental Protocols

This compound is a key precursor in the Corey-Bakshi-Shibata (CBS) reduction, a widely used method for the enantioselective reduction of ketones.[5][6][7] The following is a detailed protocol for the asymmetric reduction of acetophenone, a common substrate for this reaction.

Preparation of the (R)-2-Methyl-CBS-oxazaborolidine Catalyst in situ

The active CBS catalyst is typically generated in situ from this compound and a borane source.[8][9][10][11]

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk flask or a flame-dried round-bottom flask with a septum

Procedure:

-

Under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent) to a flame-dried flask equipped with a magnetic stir bar.

-

Add anhydrous THF to dissolve the prolinol derivative.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane source (e.g., BMS, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the formation of the active catalyst.

Asymmetric Reduction of Acetophenone

Materials:

-

In situ prepared (R)-2-Methyl-CBS-oxazaborolidine catalyst

-

Acetophenone

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To the freshly prepared catalyst solution at 0 °C, slowly add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise over approximately 30 minutes.

-

Add an additional equivalent of the borane source dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, cool the mixture to -30 °C and slowly quench by the dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 2 M HCl and stir for another 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-